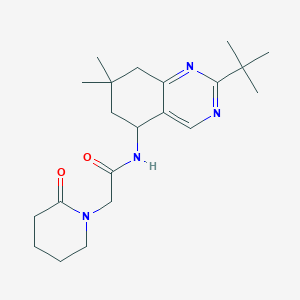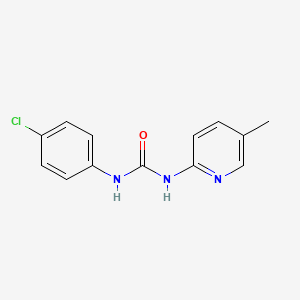![molecular formula C17H14N6O3 B6141248 N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, also known as QNZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. QNZ belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide involves the inhibition of NF-κB activity, which is a key regulator of various cellular processes, including inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, such as cytokines, pathogens, and stress, and plays a critical role in the pathogenesis of various diseases, including cancer and autoimmune disorders. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide inhibits NF-κB activity by binding to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune response. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its high potency, low toxicity, and selectivity towards cancer cells. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can also be easily synthesized using a multi-step process, making it readily available for research purposes. However, the limitations of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its poor solubility in water and its potential to form aggregates, which can affect its bioavailability and activity.
将来の方向性
For N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide research include the development of more efficient synthesis methods, the identification of new targets and pathways for N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, and the optimization of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide formulations for clinical use. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to exhibit synergistic effects with other therapeutic agents, such as chemotherapy drugs and immune checkpoint inhibitors, making it a potential candidate for combination therapy. Additionally, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various autoimmune disorders.
合成法
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-amino-4-methylquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by reacting the hydrazine intermediate with 4-nitrobenzoyl chloride in the presence of a base.
科学的研究の応用
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit anti-tumor activity by inhibiting the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in tumor growth and progression. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In autoimmune disorders, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune diseases. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to suppress the activity of immune cells, such as T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.
In viral infections, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and influenza virus. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to enhance the activity of antiviral drugs, making it a potential adjuvant therapy for viral infections.
特性
IUPAC Name |
N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-10-13-4-2-3-5-14(13)20-17(19-10)22-16(18)21-15(24)11-6-8-12(9-7-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLFMJWEUZCEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)
![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)

![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)

